6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide
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Overview
Description
6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tetrahydrofuran ring, an o-tolyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide typically involves the following steps:
Formation of the tetrahydrofuran-3-yl ether: This step involves the reaction of tetrahydrofuran with an appropriate halogenating agent to form the tetrahydrofuran-3-yl halide.
Coupling with nicotinamide: The tetrahydrofuran-3-yl halide is then reacted with nicotinamide in the presence of a base to form the desired ether linkage.
Introduction of the o-tolyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the tetrahydrofuran and o-tolyl groups.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring but lacking the nicotinamide moiety.
Tolyl-substituted amides: Compounds with the o-tolyl group but different amide structures.
Uniqueness
6-((tetrahydrofuran-3-yl)oxy)-N-(o-tolyl)nicotinamide is unique due to the combination of its tetrahydrofuran, o-tolyl, and nicotinamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-2-3-5-15(12)19-17(20)13-6-7-16(18-10-13)22-14-8-9-21-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXACKNQAPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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